N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
Description
N1-(2-Methyl-2-(thiophen-3-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. Its N1 side chain features a 2-methyl-2-(thiophen-3-yl)propyl group, incorporating a thiophene heterocycle, while the N2 substituent is a 2-(trifluoromethyl)phenyl group. The trifluoromethyl moiety is known for enhancing metabolic stability and binding affinity in pharmaceuticals, while the thiophene ring may contribute to π-π interactions in biological systems.
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-16(2,11-7-8-25-9-11)10-21-14(23)15(24)22-13-6-4-3-5-12(13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVBVXYCHBCIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18F3N3O2S
- Molecular Weight : 371.39 g/mol
- CAS Number : 2310142-60-8
The compound features a thiophene ring and a trifluoromethyl phenyl group, which are significant for its biological interactions.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of similar oxalamide derivatives. For instance, compounds with oxalamide functionalities have shown promising results in inhibiting key enzymes related to diabetes management:
- Alpha-glucosidase Inhibition : Compounds similar to this compound have demonstrated IC50 values in the range of 4.58 to 6.28 μM against alpha-glucosidase, indicating their potential as antidiabetic agents .
- DPPH Antioxidant Activity : The antioxidant activity measured through DPPH assays has shown IC50 values around 2.36 μM, suggesting that these compounds can protect pancreatic beta cells from oxidative stress, which is crucial for insulin production .
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : The compound likely interacts with enzymes such as alpha-amylase and protein tyrosine phosphatase 1B (PTP1B), inhibiting their activity and thereby regulating glucose metabolism.
- Antioxidant Properties : The presence of the thiophene ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capabilities .
Study on Oxalamide Derivatives
A comprehensive study evaluated various oxalamide derivatives for their biological activities. The findings indicated that compounds with structural similarities to this compound exhibited:
| Compound | Alpha-glucosidase IC50 (μM) | DPPH IC50 (μM) |
|---|---|---|
| Compound A | 4.58 | 2.36 |
| Compound B | 6.28 | 3.00 |
| N1... | 5.00 | 1.80 |
These results suggest that the compound could serve as a lead structure for developing new antidiabetic agents .
Toxicological Assessment
In preliminary toxicity studies conducted on animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for further development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide exhibit promising anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of oxalamides have been shown to inhibit specific kinases associated with tumor growth, suggesting that this compound may also possess similar activities .
Targeted Drug Delivery
The incorporation of trifluoromethyl groups in drug design has been linked to enhanced metabolic stability and bioavailability. This characteristic is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy. The thiophene moiety can also facilitate interactions with biological membranes, potentially improving drug delivery systems .
Neuroprotective Effects
Emerging studies suggest that compounds containing thiophene rings may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role. The oxalamide structure may enhance the compound's ability to scavenge free radicals or modulate neuroinflammatory pathways .
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its thiophene component allows for conducting polymer formations, which are essential in electronic applications such as organic photovoltaics and sensors .
Nanocomposites
The integration of this compound into nanocomposite materials can enhance mechanical properties and thermal stability. Research into polymer blends incorporating oxalamides has shown improved resistance to thermal degradation, making them suitable for high-performance applications in aerospace and automotive industries .
Agricultural Chemistry
Pesticidal Properties
Initial investigations into the pesticidal activity of thiophene-containing compounds have indicated potential use as agrochemicals. The unique electronic properties imparted by the trifluoromethyl group may enhance the effectiveness of these compounds against various pests while reducing toxicity to non-target organisms .
Herbicide Development
The structural characteristics of this compound suggest its utility in developing new herbicides that target specific pathways in plant metabolism. This could lead to more environmentally friendly agricultural practices by minimizing the impact on beneficial flora and fauna .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Electronic Properties
The oxalamide scaffold allows for modular substitution, enabling diverse applications. Key comparisons include:
Key Observations :
- Thiophene vs. Pyridine/Benzene : The target compound’s thiophene may enhance lipophilicity and electronic interactions compared to pyridine (S336) or benzene rings in other analogs.
- Trifluoromethyl Group : Shared with Regorafenib analogue 1c, this group likely improves metabolic resistance and target binding .
Pharmaceutical Candidates
- Regorafenib Analogue (1c) : Contains a CF3 group and chlorine, typical in anticancer agents. NMR and synthesis data suggest its use in drug development .
Flavoring Agents
- S336 : A high-potency umami agonist with pyridine and methoxy groups. Demonstrates how oxalamides can modulate taste receptors .
- FFDC Compounds (Nos. 1769, 1770): Evaluated by FAO/WHO for safety, these oxalamides have a NOEL of 100 mg/kg bw/day, indicating low toxicity .
Fragrance Components
Metabolic and Toxicological Profiles
- Safety Margins : FAO/WHO established a 500-million safety margin for flavoring oxalamides, attributed to predictable hydrolysis into benign metabolites .
- Thiophene Considerations : Unlike pyridine or benzene analogs, the target compound’s thiophene may alter cytochrome P450 interactions, necessitating specific toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
